4-Hydroxymethyl-2-benzylphenyl Isobutyrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate typically involves the esterification of 4-Hydroxymethyl-2-benzylphenol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-2-benzylphenyl Isobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-carboxymethyl-2-benzylphenyl Isobutyrate.
Reduction: Formation of 4-hydroxymethyl-2-benzylphenyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-Hydroxymethyl-2-benzylphenyl Isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in proteomics research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing signal transduction pathways. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethyl-2-benzylphenol
- 4-Carboxymethyl-2-benzylphenyl Isobutyrate
- 4-Hydroxymethyl-2-benzylphenyl alcohol
Uniqueness
4-Hydroxymethyl-2-benzylphenyl Isobutyrate is unique due to its specific structural features, such as the hydroxymethyl and isobutyrate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various research applications .
Properties
IUPAC Name |
[2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)18(20)21-17-9-8-15(12-19)11-16(17)10-14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZDLJZZOGYDGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857802 |
Source
|
Record name | 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309934-15-3 |
Source
|
Record name | 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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